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molecular formula C9H18O B1594714 2-Methyloctanal CAS No. 7786-29-0

2-Methyloctanal

Cat. No. B1594714
M. Wt: 142.24 g/mol
InChI Key: ZKPFRIDJMMOODR-UHFFFAOYSA-N
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Patent
US06768028B2

Procedure details

A mixture of Rh(CO)2(acac)(3 mg,0.012 mmole), branched polymer3 (insoluble) (26 mg), 1-Octene (98 mg,0.9 mmole), and THF(0.5 ml) was heated at 80 C. under 100 psi of CO/H2(1/1) for 1 hr. Butyl ether(2.6 mg, 0.02 mmole) was added into the mixture as the internal standard and the mixture was analyzed by Gas Chromatograph with Chrompack CP-SIL 8 column(30 m×0.32 mm ID). 98.8% Conversion was obtained with 40.8 wt % of Nonyl aldehyde, 1.3 wt % of 2-Methyl-1-octanal, 6.2 wt % of Octane, and 29.0 wt % of Octene isomers.
[Compound]
Name
Rh(CO)2(acac)
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2.6 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:9]([O:13]CCCC)CCC>C1COCC1>[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:9]=[O:13].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Rh(CO)2(acac)
Quantity
3 mg
Type
reactant
Smiles
Name
Quantity
98 mg
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.6 mg
Type
reactant
Smiles
C(CCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80 C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C=O)CCCCCC
Name
Type
product
Smiles
CCCCCCCC
Name
Type
product
Smiles
C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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